N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(m-tolyloxy)acetamide

Description

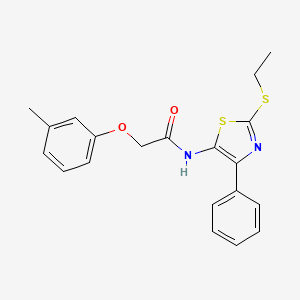

This compound features a thiazole core substituted at the 2-position with an ethylthio (-S-C₂H₅) group and at the 4-position with a phenyl ring. The acetamide moiety is attached to the 5-position of the thiazole, with the side chain containing a 2-(m-tolyloxy) group (a methyl-substituted phenoxy group at the meta position).

Properties

IUPAC Name |

N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1-3-25-20-22-18(15-9-5-4-6-10-15)19(26-20)21-17(23)13-24-16-11-7-8-14(2)12-16/h4-12H,3,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUAWAXTBYYGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=C(S1)NC(=O)COC2=CC=CC(=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(m-tolyloxy)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the ethylthio and m-tolyloxy groups enhances its pharmacological profile. The molecular formula is , and it has a molecular weight of 302.39 g/mol.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. The anticancer activity is often attributed to the ability of the thiazole moiety to interact with various cellular targets involved in cancer progression.

- Cytotoxicity : Studies have shown that compounds with similar thiazole structures can induce apoptosis in cancer cells. For instance, a related thiazole compound demonstrated an IC50 value of 1.98 µg/mL against A-431 cell lines, suggesting potent cytotoxicity .

- Mechanism Insights : The cytotoxic effects are linked to the inhibition of Bcl-2 protein, which is crucial for cell survival. Molecular dynamics simulations suggest that these compounds may bind to Bcl-2 through hydrophobic interactions, disrupting its function .

Anticonvulsant Properties

Thiazole derivatives have also been studied for their anticonvulsant activities. For example, compounds similar to this compound have shown promise in models of epilepsy by modulating neurotransmitter release and enhancing GABAergic transmission .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl and thiazole rings significantly affect biological activity:

- Substituents on the Thiazole Ring : The presence of electron-donating groups such as methyl or methoxy at specific positions enhances anticancer activity.

- Phenyl Ring Modifications : Substituents on the phenyl ring also play a critical role; for instance, introducing halogens can increase potency against certain cancer cell lines .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound in various cancer cell lines. The results indicated that this compound effectively inhibited cell proliferation in human glioblastoma U251 cells with an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin .

Case Study 2: Anticonvulsant Activity Assessment

In a preclinical trial, the compound was tested for anticonvulsant effects using the pentylenetetrazole (PTZ) model. Results showed that it effectively reduced seizure duration and frequency compared to control groups, indicating its potential as an anticonvulsant agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Thiazole Cores

- Compound 9a (): Structure: N-(2-phenyl-1,3-thiazol-5-yl)-2-[4-(benzodiazol-2-yl)phenoxymethyl]acetamide Key Differences: Replaces the ethylthio group with a benzodiazol-phenoxymethyl chain. Impact: The bulkier substituent may reduce membrane permeability compared to the ethylthio group in the target compound. Biological activity in focused on α-glucosidase inhibition, suggesting the target compound’s ethylthio group could enhance selectivity for similar targets .

- Compound 5g (): Structure: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Key Differences: Uses a thiadiazole core instead of thiazole, with an ethylthio group and a branched phenoxy chain. The isopropyl group in 5g could increase lipophilicity (logP ~5.49, inferred from ) compared to the target’s m-tolyloxy group .

2.2 Benzothiazole-Based Analogues

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ():

- Key Differences : Benzothiazole core with a trifluoromethyl group and methoxyphenyl side chain.

- Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group provides electron-donating effects. The target’s m-tolyloxy group (methyl instead of methoxy) may reduce polarity, favoring blood-brain barrier penetration .

2.3 Thiazolidinone and Thioxoacetamide Derivatives

- Compound 9 (): Structure: 2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide Key Differences: Features a thioxoacetamide (C=S instead of C=O) and a thiazolidinone ring. However, this may also reduce selectivity compared to the target compound’s non-reactive acetamide .

2.4 Anticancer Thiazole Derivatives

- Compound 7b ():

Structure: Thiazole-carbohydrazide derivative with IC₅₀ = 1.61 μg/mL against HepG-2 cells.

Physicochemical and Pharmacokinetic Properties

The target compound’s lower polar surface area (PSA) compared to ’s analogs suggests improved oral bioavailability. The ethylthio group contributes to moderate lipophilicity, balancing solubility and permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.